6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which play a crucial role in DNA replication and cell division. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydroisoquinolinium: This compound shares a similar structural framework but differs in its oxidation state and functional groups.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a similar core structure but differ in their functional groups and biological activities.
Uniqueness
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of a benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure comprises a benzoxazine ring with specific substitutions that contribute to its biological activity. This article explores the compound's mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H15NO4
- Molecular Weight : 297.31 g/mol
- CAS Number : 298215-50-6
The primary mechanism of action for this compound involves the inhibition of human topoisomerase I (hTopo I). This enzyme is crucial for DNA replication and cell division. The compound binds to the active site of hTopo I, preventing its normal function and leading to the inhibition of cancer cell growth. Studies have shown that similar benzoxazine derivatives exhibit potent inhibitory effects on hTopo I with varying IC50 values, indicating their potential as anticancer agents .
Anticancer Properties
Research indicates that compounds within the benzoxazine family, including this compound, exhibit significant anticancer activity by targeting topoisomerases. For instance, studies have demonstrated that certain derivatives can inhibit hTopo I with IC50 values as low as 0.0006 mM, outperforming established drugs like camptothecin .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study evaluating the antibacterial effects of benzoxazine derivatives reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance antibacterial efficacy.
Data Table: Biological Activity Summary
Case Study 1: Inhibition of Topoisomerase I
A study investigated various benzoxazine derivatives for their ability to inhibit hTopo I using relaxation assays. The results showed that specific structural modifications significantly enhanced inhibitory potency. The most effective derivative had an IC50 of 8.34 mM, demonstrating the potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzoxazine derivatives against a range of pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited stronger antibacterial effects compared to those without such modifications .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKWYJOCUGHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.